5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine
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Overview
Description
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-phenoxyethyl bromide with 4-amino-5-mercapto-1,2,4-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The phenoxyethyl and sulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-9-yl)-2-[[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Ethyl [2-[[[4-cyclohexyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Uniqueness
5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c11-9-12-10(14-13-9)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
InChI Key |
QBYLTEXOLMYYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NNC(=N2)N |
Origin of Product |
United States |
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